Product packaging for 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole(Cat. No.:CAS No. 212332-23-5)

5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

Cat. No.: B2385619
CAS No.: 212332-23-5
M. Wt: 212.252
InChI Key: NPOJBDYAHLOOTL-UHFFFAOYSA-N
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Description

Overview of Beta-Carboline Alkaloids: Structural Diversity and Biological Significance

Beta-carboline alkaloids are a vast and structurally diverse group of natural and synthetic compounds. nih.gov Their basic framework can be modified with various substituents at different positions, leading to a wide array of derivatives with distinct chemical properties and biological activities. These alkaloids are found in numerous plants, and some have been identified in marine organisms, insects, and even mammalian tissues. taylorandfrancis.com

The biological significance of beta-carboline alkaloids is extensive, with research demonstrating a broad spectrum of pharmacological effects. These include potential antitumor, antimicrobial, antiviral, and antiparasitic activities. nih.govnih.gov Furthermore, many beta-carbolines are known to interact with various receptors and enzymes in the central nervous system, exhibiting sedative, anxiolytic, hypnotic, and anticonvulsant properties. taylorandfrancis.comwikipedia.org Their mechanisms of action are varied and can involve intercalation into DNA, inhibition of enzymes like monoamine oxidase, and interaction with benzodiazepine (B76468) and serotonin (B10506) receptors. taylorandfrancis.comwikipedia.org

Biological ActivityExamples of Beta-Carboline Alkaloids
AntitumorHarmine (B1663883), various synthetic derivatives
NeurologicalHarmine, Harmaline, Tetrahydroharmine
AntimicrobialVarious natural and synthetic derivatives

Historical Context and Research Evolution of Methoxy-Substituted Pyrido[3,4-b]indoles

The scientific journey into methoxy-substituted pyrido[3,4-b]indoles is closely linked to the study of harmala alkaloids, such as harmine and harmaline, which are naturally occurring beta-carbolines with methoxy (B1213986) groups. wikipedia.org These compounds, isolated from plants like Peganum harmala, have a long history of use in traditional medicine. nih.gov Early scientific investigations in the 20th century focused on elucidating the structures of these natural products and understanding their physiological effects.

The evolution of synthetic organic chemistry has enabled the creation of a vast number of methoxy-substituted pyrido[3,4-b]indole analogs not found in nature. nih.gov This has allowed for systematic structure-activity relationship (SAR) studies, where researchers modify the position and nature of substituents on the beta-carboline core to optimize a desired biological activity. nih.gov The development of new synthetic methodologies, including metal-catalyzed reactions, has further expanded the accessible chemical space for these compounds. nih.gov

Rationale for Academic Investigation of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

The academic investigation of this compound is driven by several key factors rooted in the known properties of the broader beta-carboline class. The presence and position of the methoxy and methyl groups are of particular interest to medicinal chemists as these substitutions can significantly influence the molecule's pharmacological profile.

Key Research Interests:

Anticancer Potential: Numerous studies have demonstrated the potent anticancer activity of various beta-carboline derivatives. nih.govnih.gov Research into novel analogs like this compound aims to discover compounds with improved efficacy and selectivity against various cancer cell lines. nih.gov The methoxy group, in particular, has been shown in some related compounds to contribute to their anticancer properties. researchgate.net

Neurological and Psychiatric Applications: The beta-carboline scaffold is a well-established pharmacophore for targeting the central nervous system. nih.govnih.gov Academic research explores how specific substitutions, such as the 5-methoxy and 1-methyl groups, modulate the interaction of these molecules with neurological targets. This could lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders. researchgate.netresearchgate.net

Probe for Biological Systems: Due to their diverse biological activities, novel beta-carbolines serve as valuable chemical tools to probe the function of various biological systems. By studying the effects of this compound on specific cellular pathways or receptors, researchers can gain a deeper understanding of fundamental biological processes.

Rationale for InvestigationKey Research Focus
Potential as a novel therapeutic agentExploring anticancer and neuropharmacological properties.
Understanding structure-activity relationshipsDetermining the influence of the 5-methoxy and 1-methyl groups on biological activity.
Development of new synthetic methodologiesCreating efficient and versatile routes to synthesize novel beta-carboline derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B2385619 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole CAS No. 212332-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-9(6-7-14-8)12-10(15-13)4-3-5-11(12)16-2/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOJBDYAHLOOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways of Methoxy Beta Carboline Alkaloids

Identification and Distribution of Beta-Carbolines in Biological Sources (Plants, Fungi, Mammals, Marine Organisms)

Beta-carboline alkaloids are widely distributed in nature. ljmu.ac.uk They have been identified in a vast array of organisms, from plants and fungi to marine life and even endogenously in mammals. acs.org The presence of these compounds across different kingdoms highlights their fundamental role in biological systems.

Plants: Plants are a rich source of beta-carboline alkaloids. For instance, harmine (B1663883) (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), a well-known methoxylated beta-carboline, is found in significant quantities in plants such as Peganum harmala (Syrian rue) and the Amazonian vine Banisteriopsis caapi. wikipedia.org Other plant families, including Passiflora, also contain these alkaloids. wikipedia.org

Fungi: The fungal kingdom, including mushrooms, is another significant reservoir of beta-carbolines. nih.gov Studies have isolated various beta-carboline derivatives from fungal species. nih.gov For example, a deep-sea fungus, Trichoderma sp., has been shown to produce beta-carboline alkaloids. frontiersin.org This indicates that extremophilic fungi have also developed pathways to synthesize these complex molecules. Marine-associated fungi, in particular, are recognized as a valuable source of bioactive alkaloids, including beta-carbolines. mdpi.com

Mammals: Beta-carbolines are considered normal endogenous constituents in mammals. acs.orgnih.gov They can be formed in vivo from tryptophan and its derivatives. Their presence in biological fluids and tissues suggests they may play a role in mammalian physiology. acs.org

Marine Organisms: The marine environment is a prolific source of unique natural products, including beta-carboline alkaloids. nih.gov They have been isolated from various marine organisms such as tunicates (ascidians) and bryozoans. nih.govnih.gov For example, eudistomins, a class of beta-carboline alkaloids, were originally isolated from marine ascidians. nih.gov

Biological SourceExamples of OrganismsReference
PlantsPeganum harmala, Banisteriopsis caapi, Passiflora spp. wikipedia.org
FungiTrichoderma sp., Boletus spp., Suillus granulatus nih.govfrontiersin.org
MammalsEndogenously formed in tissues and fluids acs.orgnih.gov
Marine OrganismsTunicates (Ascidians), Bryozoans (Cribricellina cribraria) nih.govnih.gov

Mechanistic Elucidation of Biosynthetic Routes to Methylated and Methoxylated Pyrido[3,4-b]indoles

The biosynthesis of the beta-carboline scaffold is a fascinating process involving key precursors and specific enzymatic or chemical transformations. The formation of methylated and methoxylated derivatives like 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole follows a pathway built upon the foundational synthesis of the core ring structure.

The biosynthetic pathway for all beta-carboline alkaloids originates from the amino acid L-tryptophan. beilstein-journals.org The first committed step is typically the decarboxylation of L-tryptophan to produce tryptamine (B22526). wikipedia.org Tryptamine then serves as the direct precursor for the condensation reaction that forms the characteristic tricyclic structure of beta-carbolines. wikipedia.orgfrontiersin.org Feeding studies have confirmed that tryptamine is a key intermediate in this biosynthetic pathway. wikipedia.org

The central reaction in the formation of the beta-carboline skeleton is the Pictet-Spengler reaction. ljmu.ac.ukmdma.ch This reaction involves the condensation of an indoleamine, such as tryptamine, with an aldehyde or a ketone, followed by ring closure.

Non-Enzymatic Formation: The Pictet-Spengler condensation can occur non-enzymatically under certain conditions, such as during food processing, heating, or smoking. mdma.chnih.govresearchgate.net For example, the reaction of tryptophan or tryptamine with aldehydes like formaldehyde (B43269) or acetaldehyde (B116499) in foods can lead to the formation of tetrahydro-beta-carbolines. mdma.chresearchgate.net

Enzymatic Formation: In biological systems, this reaction is often catalyzed by enzymes. For instance, the enzyme McbB, found in the microorganism Marinactinospora thermotolerans, catalyzes the Pictet-Spengler reaction between L-tryptophan and an aldehyde to form the beta-carboline scaffold. nih.gov

The initial product of the Pictet-Spengler reaction is a 1,2,3,4-tetrahydro-beta-carboline. mdma.chnih.gov To form the fully aromatic pyrido[3,4-b]indole core, this intermediate must undergo subsequent oxidation and, if the precursor was tryptophan, decarboxylation. nih.gov This aromatization can occur through either chemical or enzymatic processes. nih.gov

The introduction of methyl and methoxy (B1213986) groups at specific positions on the beta-carboline nucleus is a crucial step in generating the vast diversity of these alkaloids.

Introduction of the 1-Methyl Group: The substituent at the C-1 position of the beta-carboline ring is determined by the aldehyde or keto acid that participates in the initial Pictet-Spengler reaction. The formation of a 1-methyl group, as seen in this compound, results from the condensation of the tryptamine precursor with acetaldehyde or pyruvic acid. mdma.chrsc.org The reaction with pyruvic acid, for example, yields 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, which is a demonstrated precursor for the 1-methyl-beta-carboline alkaloid harman. rsc.org

Introduction of the 5-Methoxy Group: The timing of methoxy group introduction can vary. While it was previously assumed to be a late-stage modification, recent research on the biosynthesis of related alkaloids has shown that methoxylation can occur very early in the pathway. biorxiv.orgnih.govmpg.de Specifically, the methoxy group can be introduced onto the starting substrate, tryptamine, to form 5-methoxytryptamine (B125070). biorxiv.orgnih.gov This reaction involves an oxidase and a methyltransferase. biorxiv.orgnih.govmpg.de This 5-methoxytryptamine then serves as the direct precursor, which, upon condensation with an appropriate aldehyde (like acetaldehyde), would lead directly to the formation of the 5-methoxy-beta-carboline scaffold. biorxiv.orgmpg.de This discovery highlights a parallel pathway where both tryptamine and 5-methoxytryptamine can be utilized by downstream enzymes to produce non-methoxylated and 5-methoxylated alkaloids, respectively. biorxiv.orgmpg.de

Synthetic Methodologies for 5 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole and Structural Analogues

Established Synthetic Routes to the Pyrido[3,4-b]indole Scaffold

The pyrido[3,4-b]indole framework, the core of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, is a common target in organic synthesis due to its prevalence in a variety of biologically active natural products and synthetic compounds. Over the years, several reliable methods have been established for its construction.

Pictet-Spengler Cyclization and its Variants

The Pictet-Spengler reaction stands as a cornerstone in the synthesis of β-carbolines. wikipedia.orgmdpi.com Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of 5-methoxytryptamine (B125070) with an appropriate aldehyde.

The reaction mechanism is driven by the formation of an electrophilic iminium ion from the condensation of the amine and aldehyde under acidic conditions, which then undergoes intramolecular electrophilic substitution at the electron-rich indole (B1671886) nucleus. wikipedia.org While traditionally carried out with heating in a protic solvent with an acid catalyst, modern variations have shown superior yields in aprotic media, sometimes even without acid catalysis. wikipedia.org

The versatility of the Pictet-Spengler reaction is evident in its numerous variants, which have been developed to introduce stereochemical control and increase molecular complexity. mdpi.comnih.gov Asymmetric Pictet-Spengler reactions, for instance, utilize chiral auxiliaries or catalysts to produce enantiomerically enriched products. wikipedia.orgnih.gov The use of enantiopure tryptophan or its derivatives as starting materials can lead to the formation of tetrahydro-β-carbolines with a new chiral center at the C-1 position. wikipedia.org

Table 1: Key Features of the Pictet-Spengler Reaction

Feature Description
Reactants β-arylethylamine (e.g., tryptamine) and an aldehyde or ketone. nih.gov
Conditions Traditionally acidic with heat; modern variants can be milder. wikipedia.org
Mechanism Condensation to form an iminium ion, followed by electrophilic ring closure. wikipedia.org
Product Tetrahydro-β-carboline, which can be oxidized to a β-carboline. nih.gov

| Variants | Asymmetric versions for stereocontrol, N-acyliminium ion cyclizations. wikipedia.orgmdpi.com |

Condensation and Subsequent Cyclization Strategies

Beyond the Pictet-Spengler reaction, other strategies involving condensation and cyclization have been employed for the synthesis of the pyrido[3,4-b]indole scaffold. One notable alternative is the Bischler-Napieralski reaction. ljmu.ac.uk This method involves the acylation of a β-arylethylamine followed by an acid-catalyzed cyclization and subsequent dehydrogenation to form the aromatic β-carboline ring system. mdpi.com

For instance, the synthesis of a β-carboline skeleton can be achieved through the reaction of a tryptamine (B22526) derivative with an acyl chloride, followed by treatment with a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to effect the cyclization. mdpi.com This approach provides a complementary route to the Pictet-Spengler reaction and is particularly useful for accessing β-carbolines with specific substitution patterns.

Development of Novel and Efficient Synthetic Protocols

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of pyrido[3,4-b]indoles. These advancements have focused on reducing reaction times, improving yields, and enabling the rapid generation of diverse libraries of β-carboline derivatives.

Microwave-Assisted Synthesis of Pyrido[3,4-b]indoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrido[3,4-b]indoles. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govmdpi.com

In the context of β-carboline synthesis, microwave assistance has been successfully applied to the Pictet-Spengler reaction, allowing for rapid and efficient construction of the tetrahydro-β-carboline intermediate. nih.gov Furthermore, one-pot microwave-assisted procedures have been developed that combine the cyclization and subsequent dehydrogenation steps to directly afford the aromatic β-carboline product. nih.gov For example, coupling substituted tryptamines with aromatic aldehydes in the presence of a bifunctional catalyst like Pd/C/K-10 under microwave irradiation can yield β-carbolines in good yields. nih.gov

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have gained significant traction in modern organic synthesis due to their high atom economy, operational simplicity, and ability to generate complex molecules in a single step. researchgate.netiaea.org Several such strategies have been developed for the synthesis of the pyrido[3,4-b]indole scaffold.

These reactions often involve the combination of three or more starting materials to construct the β-carboline ring system in a convergent manner. For example, a one-pot three-component reaction of an aldehyde, an amine (like tryptamine), and a third component can be designed to assemble the desired heterocyclic product. iaea.orgscirp.org Such approaches are highly desirable for the rapid generation of libraries of β-carboline derivatives for biological screening. nih.gov One-pot procedures that combine multiple reaction steps, such as a Pictet-Spengler reaction followed by an in-situ oxidation, have also been reported to streamline the synthesis of β-carbolines. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies

Methodology Advantages Disadvantages
Pictet-Spengler Well-established, versatile, good yields. wikipedia.orgmdpi.com Often requires harsh acidic conditions and high temperatures. wikipedia.org
Bischler-Napieralski Good for specific substitution patterns. ljmu.ac.ukmdpi.com Requires pre-acylation of the amine. mdpi.com
Microwave-Assisted Rapid reaction times, often higher yields, cleaner products. nih.govnih.gov Requires specialized equipment.
Multi-Component High atom economy, operational simplicity, rapid access to diversity. researchgate.netiaea.org Can be challenging to optimize.

| Catalytic Approaches | Milder reaction conditions, high efficiency, potential for asymmetry. ljmu.ac.uknsf.gov | Catalyst cost and sensitivity can be a concern. |

Catalytic Approaches in Beta-Carboline Synthesis

The use of transition metal and other catalysts has revolutionized the synthesis of β-carbolines, offering milder reaction conditions, improved efficiency, and the potential for asymmetric induction. ljmu.ac.uknsf.gov Various catalytic systems have been explored for different steps in the synthesis of the pyrido[3,4-b]indole core.

Palladium catalysts are frequently employed for C-H activation and cross-coupling reactions to construct the β-carboline skeleton. ljmu.ac.uk For instance, a palladium-catalyzed C-H addition of indoles to nitriles followed by cyclization provides a route to functionalized β-carbolines. ljmu.ac.uk Copper and gold catalysts have also been utilized in iminoannulation and cycloaddition reactions to form the pyridine (B92270) ring of the β-carboline system. ljmu.ac.uk More recently, iodine has been used as a simple and efficient catalyst for the synthesis of β-carboline derivatives through a domino strategy. researchgate.net These catalytic methods provide powerful alternatives to traditional synthetic routes, often with improved substrate scope and functional group tolerance.

Chemical Modification and Derivatization at Specific Positions of the Pyrido[3,4-b]indole Nucleus

The chemical modification of the 9H-pyrido[3,4-b]indole scaffold, also known as the β-carboline nucleus, is a pivotal strategy in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov The tricyclic framework of this indole alkaloid offers multiple positions for substitution, allowing for the fine-tuning of its pharmacological properties. nih.govmdpi.com Synthetic modifications aim to explore structure-activity relationships (SAR), enhance target specificity, and improve pharmacokinetic profiles. researchgate.net Research has demonstrated that derivatives of the pyrido[3,4-b]indole core exhibit a wide range of biological activities, including antitumor and neuroprotective effects, which are highly dependent on the nature and position of their substituents. nih.govmdpi.com

Functionalization at C-1, C-3, C-6, C-7, and N-9

The functionalization of the pyrido[3,4-b]indole ring system at specific carbon and nitrogen atoms is a key approach to generating diverse structural analogues. The introduction of various functional groups at the C-1, C-3, C-6, C-7, and N-9 positions has been extensively studied to modulate biological activity.

C-1 Position: The C-1 position is a common site for introducing significant structural diversity, often achieved through the Pictet-Spengler reaction, which condenses a tryptamine derivative with an aldehyde. nih.gov This method allows for the incorporation of a wide array of aryl and heteroaryl substituents. For instance, studies have shown that introducing a hydrophobic 1-naphthyl group at the C-1 position can significantly enhance the antiproliferative activity of these compounds against various cancer cell lines. nih.gov

C-3 Position: The C-3 position of the β-carboline nucleus can be functionalized to create novel derivatives. For example, in the synthesis of the natural product stolonine C, the C-3 position is occupied by a carboxyl group, derived from the L-tryptophan methyl ester precursor, which is then converted to an amide by coupling with taurine. mdpi.com Further derivatization at this position, such as creating thio-acetamide linkages through a 1,3,4-oxadiazole linker, has been explored to develop compounds with potent anticancer activity. nih.gov

C-6 and C-7 Positions: The benzene ring portion of the nucleus, specifically positions C-6 and C-7, is frequently targeted for substitution with electron-donating groups. The presence of a methoxy (B1213986) group at the C-6 position has been identified as a critical factor for enhancing anticancer potency. nih.gov The combination of a 1-naphthyl group at C-1 and a methoxy group at C-6 resulted in a compound with the highest potency in a series of novel pyrido[3,4-b]indoles. nih.govresearchgate.net In contrast, placing the same substituent at the C-7 or C-8 position may result in different activity levels. nih.gov

N-9 Position: The indole nitrogen at position N-9 is another key site for chemical modification. Methylation at this position can have a profound impact on the molecule's interaction with biological targets. For example, an N-9 methyl group was found to disrupt critical hydrogen bonding interactions with the MDM2 protein, a cancer target. nih.gov This highlights the importance of the N-9 hydrogen for certain binding mechanisms.

The following table summarizes the effects of substitutions at various positions on the antiproliferative activity of pyrido[3,4-b]indole derivatives.

PositionSubstituentEffect on Antiproliferative ActivityTarget Cell LinesIC50 Values
C-1 1-NaphthylEnhances potencyBreast, Colon, Melanoma, Pancreatic CancerDown to 80 nM (Breast), 130 nM (Colon, Melanoma)
C-6 MethoxyEnhances potency, particularly when combined with C-1 substitutionBreast, Colon, Melanoma, Pancreatic CancerDown to 80 nM (Breast), 130 nM (Colon, Melanoma)
N-9 MethylDisrupts binding interactions with MDM2 targetNot specifiedNot specified

This table presents a summary of findings on the structure-activity relationship of pyrido[3,4-b]indole derivatives based on available research data. nih.gov

Strategies for Regioselective Introduction of Methoxy and Methyl Groups

Achieving regioselectivity in the synthesis of substituted pyrido[3,4-b]indoles is crucial for developing compounds with desired biological activities. The precise placement of functional groups, such as methoxy and methyl groups, is typically controlled by the selection of appropriately substituted starting materials.

One of the most effective strategies for the regioselective introduction of methoxy groups onto the benzene ring (positions C-5, C-6, or C-7) is to begin the synthesis with a pre-functionalized tryptamine. For example, to synthesize 6-methoxy-substituted β-carbolines, 6-methoxytryptamine is used as the precursor in the Pictet-Spengler reaction. nih.gov This approach ensures that the methoxy group is located exclusively at the desired position in the final tricyclic product.

Similarly, the regioselective introduction of a methyl group at the C-1 position is dictated by the choice of aldehyde in the Pictet-Spengler condensation. The reaction of tryptamine with acetaldehyde (B116499), for instance, leads to the formation of a 1-methyl-substituted pyrido[3,4-b]indole.

For methylation at the N-9 position, a common strategy involves the direct alkylation of the pyrido[3,4-b]indole nucleus after its formation. The indole nitrogen (N-9) is sufficiently nucleophilic to react with methylating agents.

Synthesis of Conjugates and Targeted Delivery Systems

To enhance the therapeutic potential and target specificity of pyrido[3,4-b]indole derivatives, they can be incorporated into conjugates and targeted delivery systems. This approach involves chemically linking the bioactive β-carboline scaffold to other molecular entities, such as peptides or targeting moieties, to improve pharmacokinetic profiles and direct the compound to specific cells or tissues. researchgate.net

The conjugation of β-carboline alkaloids with peptides is an emerging strategy to create hybrid molecules with enhanced selectivity and novel mechanisms of action. researchgate.net For instance, the C-3 carboxylic acid functional group on the β-carboline ring serves as a convenient handle for amide bond formation, allowing it to be linked to amino acids or peptides like taurine. mdpi.com Such hybrid molecules are being evaluated for a variety of diseases, including cancer and neurodegenerative disorders. researchgate.net

Furthermore, the design of pyrido[3,4-b]indole derivatives can be guided by specific molecular targets. Computational modeling has been used to design compounds that bind to targets like MDM2, an important protein in cancer pathways. nih.gov By optimizing the structure to fit the binding pocket of a specific protein, these compounds can act as novel targeted anticancer agents. nih.gov The development of such targeted agents represents a rational approach to drug design, moving beyond broad cytotoxicity to more precise mechanisms of action.

Structure Activity Relationship Sar Studies of 5 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole and Its Derivatives

Systematic Investigation of Substituent Effects on the Pyrido[3,4-b]indole Core

Systematic modifications of the β-carboline scaffold have revealed that the type and position of substituents are critical determinants of biological activity. The core itself, a planar aromatic system, is known to facilitate intercalation into DNA and engage in pi-pi stacking interactions with protein targets. nih.govnih.gov Research has focused on modifying positions C-1, C-3, C-6, C-7, and N-9 to enhance desired pharmacological effects and reduce toxicity. researchgate.net

For instance, in the context of anticancer activity, substitutions at the C-1 and C-7 positions are particularly significant. researchgate.net Studies on derivatives of harmine (B1663883), a closely related 7-methoxy analog, have shown that introducing large polyaromatic groups like naphthyl or phenanthryl at the C-1 position can lead to remarkable cytotoxicity against various cancer cell lines. researchgate.net Similarly, the introduction of an aryl group at C-1 and a carboxylate derivative at C-3 was found to enhance antifilarial activity. nih.gov In a series of antifungal candidates, C-1 substituted acylhydrazone β-carboline analogues demonstrated that halogenated groups were more effective than electron-donating groups for activity. mdpi.com These findings underscore the importance of the C-1 position for anchoring the molecule in the binding sites of biological targets.

Table 1: Effect of Substituents on the Pyrido[3,4-b]indole Core on Various Biological Activities


PositionSubstituentObserved EffectBiological ActivityReference
C-1Large Aromatic Groups (e.g., Naphthyl)Increased PotencyAnticancer[2, 3]
C-1Halogenated GroupsIncreased PotencyAntifungal
C-1Removal of Methyl GroupDetrimental to ActivityHaspin Kinase Inhibition researchgate.net
C-6Methoxy (B1213986) GroupEnhanced PotencyAnticancer[2, 8]
C-7Associated with NeurotoxicityIncreased NeurotoxicityGeneral Toxicity
N-9Methyl GroupDrastically Reduced PotencyAnticancer (MDM2 Inhibition)[2, 8]
N-9Tethered AmineIncreased Selectivity (Reduced DYRK2 activity)Haspin Kinase Inhibition researchgate.net

Impact of Methoxy Group Position (e.g., C-5 vs. C-6 vs. C-7) on Biological Potency and Selectivity

The position of the methoxy group on the A-ring of the β-carboline nucleus significantly influences both potency and selectivity. The parent compound of this article features a methoxy group at C-5, while the most widely studied natural β-carboline, harmine, is substituted at C-7.

A key study exploring inhibitors for haspin kinase provides a direct comparison of methoxy group placement. nih.gov Starting with the harmine scaffold (7-methoxy), researchers synthesized analogs where the methoxy group was transposed to the C-5, C-6, and C-8 positions. The results demonstrated that moving the methoxy group to either the C-5 or C-6 position led to a significant loss of inhibitory activity against haspin kinase. nih.gov In contrast, the C-8 methoxy analog was more tolerated, though still less potent than the original C-7 substituted compound. nih.gov

Conversely, for a different target, the oncoprotein MDM2, a methoxy group at the C-6 position was found to be crucial for achieving the best antiproliferative activity. nih.govresearchgate.net This highlights that the optimal substitution pattern is highly dependent on the specific topology and amino acid composition of the target protein's binding site. The methoxy group often acts as a hydrogen bond acceptor, and its precise location determines whether it can form a productive interaction with a corresponding donor group in the protein. nih.gov

Table 2: Influence of Methoxy Group Position on Haspin Kinase Inhibition


CompoundMethoxy PositionEffect on Haspin Kinase InhibitionReference
Analog of HarmineC-5Loss of activity researchgate.net
Analog of HarmineC-6Loss of activity researchgate.net
HarmineC-7Potent inhibition (Baseline) researchgate.net
Analog of HarmineC-8Activity was tolerated (less potent than C-7) researchgate.net

Role of Methyl Group at C-1 in Modulating Receptor Interactions and Enzyme Inhibition

The methyl group at the C-1 position plays a significant role in modulating biological activity, often by influencing how the molecule fits into a binding pocket. Its relatively small size can be optimal for certain interactions, while larger or smaller substituents can be detrimental.

In the context of haspin kinase inhibition, the C-1 methyl group of harmine was found to be important. nih.gov Its removal, resulting in a hydrogen atom at C-1 (norharmane skeleton), was detrimental to the inhibitory activity. Interestingly, replacing the methyl group with a slightly larger ethyl group was well-tolerated and resulted in equivalent potency. However, a further increase in steric bulk by using an isopropyl group at C-1 led to a decrease in activity. nih.gov This suggests the presence of a small, defined hydrophobic pocket in the haspin kinase binding site that can accommodate a methyl or ethyl group but not a larger isopropyl substituent.

For other activities, larger groups at C-1 are preferred. For instance, coupling a coumarin (B35378) moiety to the C-1 position of the β-carboline core produced hybrids with potent activity against several cancer cell lines. nih.gov Similarly, substituting the C-1 position with a 1-naphthyl group was a key factor in developing potent broad-spectrum anticancer agents. nih.govlongdom.org This demonstrates that while the C-1 methyl group can be crucial for fitting into a specific enzyme's active site, for other targets, this position serves as a key point for introducing larger substituents to achieve different or enhanced interactions.

Table 3: Effect of C-1 Substituent on Haspin Kinase Inhibitory Potency


Substituent at C-1Relative PotencyReference
HydrogenDetrimental researchgate.net
MethylPotent (Baseline) researchgate.net
EthylEquivalent to Methyl researchgate.net
IsopropylDetrimental researchgate.net

Conformational Analysis and Molecular Docking in SAR Elucidation

Conformational analysis and molecular docking are indispensable computational tools for understanding the SAR of β-carboline derivatives. The rigid and planar nature of the tricyclic ring system is a key conformational feature, allowing it to effectively participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine and histidine in protein binding sites. nih.govresearchgate.net

Molecular docking studies have provided critical insights into how these compounds bind to their targets. For a series of β-carboline derivatives designed as anticancer agents targeting MDM2, docking simulations revealed that the N-H group at the N-9 position acts as a crucial hydrogen bond donor. nih.govresearchgate.net The simulations also showed that a C-6 methoxy group forms a hydrogen bond with the residue Tyr106, while the aromatic core engages in hydrophobic interactions with residues such as Val93, Leu54, and Ile99, and pi-pi stacking with Tyr100 and His96. nih.govresearchgate.net These computational predictions explained the experimental observation that methylating the N-9 position disrupted a key hydrogen bond, leading to a significant drop in activity. nih.govlongdom.org

Similarly, docking was used to guide the design of haspin kinase inhibitors. nih.gov By modeling harmine analogs in the kinase's active site, researchers could rationalize why certain modifications were beneficial while others were not, such as the size constraints at the C-1 position. nih.gov These in silico methods allow for the visualization of binding modes at the atomic level, providing a structural basis for observed SAR trends and enabling the rational design of more potent and selective inhibitors.

Influence of N-9 Substitutions on Pharmacological Profiles and Specificity

The indole (B1671886) nitrogen at position 9 (N-9) is a common site for modification, and substitutions at this position can have profound and often contradictory effects, depending on the biological target. This highlights the N-9 position's critical role in fine-tuning the pharmacological profile and specificity of β-carboline derivatives.

In the development of potent anticancer agents that bind to MDM2, the unsubstituted N-H at the N-9 position was found to be essential for high-potency activity. longdom.org Molecular docking studies confirmed that this N-H group acts as a hydrogen bond donor, forming a critical interaction within the binding site. Consequently, methylation of the N-9 nitrogen led to a drastic reduction in antiproliferative activity because it eliminated this key hydrogen bond. nih.govlongdom.org

Conversely, in other studies, N-9 substitution has been shown to increase antitumor activity. frontiersin.org For haspin kinase inhibitors, derivatization at the N-9 position proved to be a powerful strategy for enhancing selectivity. While harmine inhibits both haspin and DYRK family kinases, the introduction of a tethered amine onto the N-9 position substantially reduced the molecule's potency for DYRK2 inhibition. This modification resulted in an analog that was 150-fold more selective for haspin over DYRK2, demonstrating how N-9 substitution can be leveraged to engineer compounds with improved target specificity. nih.gov

Table 4: Contrasting Effects of N-9 Substitution on Biological Activity


TargetN-9 SubstitutionObserved Effect on ActivityReference
MDM2 (Anticancer)MethylDrastic reduction in potency[2, 8]
DYRK2 KinaseTethered AmineSubstantial reduction in potency (Increased selectivity for Haspin) researchgate.net
Various Cancer CellsVarious GroupsIncrease in antitumor activity

Molecular Mechanisms of Action and Specific Target Interactions of Methoxy Pyrido 3,4 B Indoles

Enzyme Inhibition Profiles and Kinetic Studies

Harmine (B1663883) exhibits a notable capacity to interact with and inhibit a range of enzymes, which underlies its biological effects. The following sections provide a detailed overview of its inhibitory profile against several key enzymatic targets.

Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Harmine is well-documented as a potent and reversible inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin (B10506) and noradrenaline. researchgate.net This inhibition is selective for the MAO-A isoform, with harmine showing a significantly lower affinity for MAO-B. frontiersin.org Kinetic studies have consistently characterized harmine as a competitive inhibitor of MAO-A, indicating that it competes with the enzyme's natural substrates for binding to the active site. researchgate.net The binding is reversible, allowing the enzyme to regain function once the compound is no longer present. frontiersin.org

The inhibitory potency of harmine against MAO-A is substantial, with reported Ki (inhibition constant) values as low as 5 nM. researchgate.net Its IC50 (half-maximal inhibitory concentration) values are also in the low nanomolar range, typically between 2.0 and 380 nM. frontiersin.org This high affinity and reversible, competitive mechanism of action make harmine a classic example of a RIMA (Reversible Inhibitor of Monoamine Oxidase A). frontiersin.org

Table 1: Kinetic Parameters of MAO-A Inhibition by 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
ParameterReported ValueInhibition TypeSelectivity
Ki~5 nM researchgate.netCompetitive, Reversible researchgate.netfrontiersin.orgHigh selectivity for MAO-A over MAO-B frontiersin.org
IC502.0–380 nM frontiersin.org

Targeting Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A)

Harmine is recognized as a potent inhibitor of Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A), a protein kinase implicated in neurodevelopmental processes and various pathological conditions. frontiersin.orgbrieflands.com The inhibition is significant, with IC50 values reported to be in the range of 33–170 nM. brieflands.com

Structural studies of harmine in complex with DYRK1A reveal key interactions within the enzyme's ATP-binding pocket. The methoxy (B1213986) group at the 7-position of the harmine structure is crucial for this interaction, forming a hydrogen bond with the backbone of the amino acid Leu241 in the hinge region of the kinase. brieflands.com This interaction contributes significantly to the binding affinity and inhibitory activity. The nitrogen atom in the pyridine (B92270) ring of harmine also forms a hydrogen bond with the side chain of Lys188. brieflands.com The inhibition is ATP-competitive, confirming that harmine directly competes with ATP for binding to the kinase. brieflands.com

Table 2: Inhibition of DYRK1A by this compound
ParameterReported ValueInhibition TypeKey Interaction Sites
IC5033–170 nM brieflands.comATP-Competitive brieflands.comHydrogen bond between methoxy group and Leu241; Hydrogen bond between pyridine nitrogen and Lys188 brieflands.com

Modulation of Cyclin-Dependent Kinases (CDKs)

Harmine has been identified as a specific inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell proliferation cycle. d-nb.info Research has shown that harmine can inhibit tumor proliferation by regulating the cell cycle. brieflands.comnih.gov Specifically, it inhibits Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25 with IC50 values in the low micromolar range. d-nb.info In contrast, it demonstrates minimal effect on other tested serine/threonine and tyrosine kinases, indicating a degree of selectivity. d-nb.info

The mechanism of CDK inhibition by harmine is competitive with ATP, suggesting that it binds to the ATP-binding site of the kinases, thereby preventing the phosphorylation of their substrates. d-nb.info This action leads to cell cycle arrest, as demonstrated by the reduction of cyclin D1 expression in colon cancer cells and the induction of G1 arrest through the upregulation of p21 and p27. nih.govspandidos-publications.com

Table 3: CDK Inhibition Profile of this compound
CDK TargetIC50Inhibition Type
Cdk1/cyclin BLow micromolar d-nb.infoATP-Competitive d-nb.info
Cdk2/cyclin ALow micromolar d-nb.info
Cdk5/p25Low micromolar d-nb.info

Inhibition of Matrix Metalloproteinases (MMPs) (MMP-2 and MMP-9)

Research indicates that harmine can inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix and are crucial for processes like tumor cell invasion and migration. researchgate.netd-nb.infonih.gov The primary mechanism identified is the downregulation of the gene expression of these enzymes. d-nb.info

In studies using glioblastoma and ovarian cancer cell lines, treatment with harmine resulted in a significant suppression of the expression of both MMP-2 and MMP-9. researchgate.netbrieflands.comd-nb.infonih.gov For instance, in T98G glioblastoma cells, harmine treatment, both alone and in combination with other agents, led to the downregulation of MMP-2 and MMP-9 genes. d-nb.info Similarly, in ovarian cancer SKOV-3 cells, harmine markedly inhibited the expression of these MMPs. nih.gov This reduction in MMP production is a key factor in harmine's ability to decrease the migration and invasion of cancer cells. researchgate.netd-nb.info

Acetylcholinesterase (AChE) Inhibitory Activity

Harmine has been shown to possess inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In vitro studies have demonstrated that harmine can exert a strong inhibition against AChE.

Molecular docking simulations support these experimental findings, revealing that the harmine molecule can directly dock into the catalytic active site of acetylcholinesterase. This interaction within the active site suggests a direct blockade of the enzyme's function. The ability of harmine to inhibit AChE points to its potential to modulate cholinergic neurotransmission.

Topoisomerase I Inhibition

Studies have demonstrated that harmine acts as an inhibitor of human DNA topoisomerase I. d-nb.infonih.gov This nuclear enzyme plays a critical role in controlling the topological states of DNA during replication, transcription, and other cellular processes. The inhibition of topoisomerase I is a mechanism shared by several cytotoxic and anticancer agents. d-nb.info

In DNA relaxation assays, which measure the catalytic activity of the enzyme, harmine was shown to inhibit the function of topoisomerase I. d-nb.infonih.gov When compared to other β-carboline alkaloids, the order of potency for topoisomerase I inhibition was found to be harmine > harmane > harmaline, which correlates with the observed order of cytotoxicity for these compounds. d-nb.infonih.gov

Receptor Pharmacology and Binding Affinities

The interaction of this compound with several key receptor systems has been characterized, revealing a distinct pharmacological profile.

This compound demonstrates a high affinity for the serotonin 5-HT2A and 5-HT2C receptors. wikipedia.org The binding affinity (Ki) for the 5-HT2A receptor is reported to be in the range of 86–137 nM, and for the 5-HT2C receptor, it is 69 nM. wikipedia.org Notably, its affinity for the 5-HT2A receptor is significantly higher than that of other related β-carbolines. Research indicates it has 1.7–4.6 times the affinity of harmine, 57–58 times that of harmaline, and over 73–116 times that of tetrahydroharmine for the 5-HT2A receptor. wikipedia.org

Despite this high binding affinity, functional assays have provided contrasting results. In vitro studies measuring phosphatidylinositol (PI) hydrolysis showed that this compound exhibited no agonist or antagonist activity at the serotonin 5-HT2A receptor at concentrations up to 10,000 nM. wikipedia.org This suggests a complex interaction where high-affinity binding does not necessarily translate to conventional functional activation or inhibition of this specific signaling pathway.

Binding Affinities (Ki) of this compound

ReceptorBinding Affinity (Ki) in nM
Serotonin 5-HT2A86 - 137
Serotonin 5-HT2C69

Scientific literature indicates that while related compounds have been studied for their effects on imidazoline receptors, this compound itself has not been assessed for its binding affinity at the imidazoline I2 receptor. wikipedia.org Research has shown that its 1-demethyl analogue possesses a high affinity for the I2 receptor, but data for the parent compound is not available. wikipedia.org There is no available information in the reviewed literature regarding its interaction with the I1 receptor subtype.

Based on available scientific literature, there is no documented evidence of this compound acting as an inverse agonist at the GABA-A receptor. Studies on its specific interactions with this receptor are not present in the reviewed research.

Intracellular Signaling Pathway Modulation and Cellular Responses

The effects of this compound on specific intracellular signaling cascades and cellular processes remain largely uncharacterized in the scientific literature.

There is no available research documenting the effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The role of this compound in the regulation of cell cycle progression has not been described in the reviewed scientific literature. There is no available data concerning its potential to induce G2/M arrest or other cell cycle-related effects.

An extensive review of publicly available scientific literature and research databases did not yield specific studies detailing the molecular mechanisms of "this compound" on the requested apoptotic and autophagic pathways. The majority of research in this area focuses on the more prevalent and widely studied β-carboline alkaloid, harmine (7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole).

Therefore, it is not possible to provide a detailed, evidence-based article on the specific compound "this compound" and its interaction with the caspase-8/Bid, Akt/mTOR/p70S6K, AMPK, and mitochondrial pathways as requested in the outline.

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Advanced Analytical Methodologies for Research and Characterization of Pyrido 3,4 B Indoles

High-Resolution Chromatographic Techniques

Chromatographic methods are essential for separating 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. When coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors, HPLC provides a robust method for purity assessment. The chromophoric nature of the β-carboline ring system allows for sensitive detection. Purity is typically determined by calculating the peak area percentage of the main compound relative to all other detected peaks in the chromatogram. For many research-grade β-carbolines and related indole (B1671886) alkaloids, purities of >98% are commonly achieved and verified using this method. mdpi.com

For quantitative studies, HPLC is often coupled with a mass spectrometer (HPLC-MS). This combination offers superior selectivity and sensitivity compared to UV/PDA detection alone. Using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), HPLC-MS can accurately quantify the compound even at very low concentrations. Validated methods for similar psychoactive compounds have demonstrated limits of detection (LOD) in the range of 0.06–0.11 ng/mL and limits of quantitation (LOQ) from 0.18–0.34 ng/mL, with excellent linearity (R² > 0.99). mdpi.com Such performance is indicative of the capabilities of HPLC-MS for the rigorous quantification of this compound.

ParameterTypical Condition/ValuePurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Elution
Flow Rate 0.4 - 1.0 mL/minAnalysis Time
Detection (UV/PDA) ~254 nm or ~300 nmPurity Assessment
Detection (MS) Positive Electrospray Ionization (ESI+)Quantification
Purity Assessment >98% (Peak Area)Quality Control
LOD (MS) ~0.1 ng/mLSensitivity
LOQ (MS) ~0.3 ng/mLSensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. notulaebotanicae.ro Due to the relatively low volatility of this compound, derivatization is often required to increase its thermal stability and volatility for GC analysis. A common procedure involves silylation, where active hydrogens (such as the one on the indole nitrogen) are replaced with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer. The electron ionization (EI) source in the MS causes predictable fragmentation of the molecule, generating a unique mass spectrum that acts as a chemical fingerprint. This is highly valuable for structural confirmation and for distinguishing between isomers. GC-MS is also a key technique in metabolic profiling, allowing for the identification of metabolites of the parent compound in biological samples after appropriate extraction and derivatization steps. researchgate.net The analysis of fragmentation patterns is crucial for identifying these related structures. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, from its atomic connectivity to the identification of its specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. magritek.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole and pyridine (B92270) rings, a singlet for the C1-methyl group, a singlet for the C5-methoxy group, and a broad signal for the N9-H proton. The ¹³C NMR spectrum would similarly show unique resonances for each of the 13 carbon atoms in the molecule. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton and confirmation of the substituent positions. magritek.comnih.gov

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (C-H) 7.0 - 8.5100 - 140
C1-Methyl Protons (-CH₃) ~2.8~20
C5-Methoxy Protons (-OCH₃) ~3.9~55
Indole N-H Proton >10 (broad)N/A

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

Key expected absorptions include a moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy (B1213986) groups would appear just below 3000 cm⁻¹. The region between 1620-1450 cm⁻¹ would contain multiple bands due to the C=C and C=N stretching vibrations within the fused aromatic ring system. A strong absorption band characteristic of the C-O stretching of the aryl ether (methoxy group) would be prominent in the 1250-1200 cm⁻¹ region. vscht.czlibretexts.org

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Indole N-H Stretch3300 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H (CH₃) Stretch2850 - 2960
Aromatic C=C / C=N Stretch1450 - 1620
Aryl Ether C-O Stretch1200 - 1250

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.gov For this compound, the molecular formula is C₁₃H₁₂N₂O. HRMS can measure the mass of the molecular ion ([M+H]⁺) with an accuracy of a few parts per million (ppm), allowing for confident confirmation of this formula and distinguishing it from other potential formulas with the same nominal mass.

In addition to molecular formula confirmation, HRMS/MS (tandem mass spectrometry) experiments provide detailed information about the molecule's structure through controlled fragmentation. researchgate.net For β-carbolines like the target compound, a characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a prominent [M-15]⁺ fragment. researchgate.net Analysis of these fragmentation patterns helps to confirm the identity of the compound and differentiate it from its isomers. researchgate.netlibretexts.org

IonFormulaCalculated Monoisotopic Mass (m/z)Significance
[M]⁺• C₁₃H₁₂N₂O212.09496Molecular Ion
[M+H]⁺ C₁₃H₁₃N₂O213.10224Protonated Molecule (ESI)
[M-CH₃]⁺ C₁₂H₉N₂O197.07094Loss of Methyl Radical

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

For the broader class of β-carbolines, crystallographic studies have been instrumental. For instance, the crystal structure of a related compound, 9-ethyl-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole, has been resolved, revealing a nearly planar carboline system. researchgate.net In this derivative, the precursor, harmine (B1663883) (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), was noted to crystallize in the chiral space group P212121. researchgate.net Furthermore, analysis of another analogue, 5-bromo-8-methoxy-1-methyl-β-carboline, showed a monoclinic crystal system with the space group P21/c. acs.orgnih.gov These studies highlight the detailed structural insights that can be gained from X-ray diffraction analysis.

However, a thorough review of available scientific literature indicates that a specific single-crystal X-ray diffraction analysis for This compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates for this particular isomer, are not available. The determination of its crystal structure would be a valuable contribution to the field, allowing for a deeper understanding of how the position of the methoxy group influences the solid-state packing and intermolecular interactions compared to other isomers.

Compound Crystal System Space Group Key Findings
9-ethyl-7-methoxy-1-methyl-9H-pyrido[3,4-b]indoleTetragonalI41aCarboline system is approximately planar. researchgate.net
Harmine (precursor)OrthorhombicP212121Noted as the precursor to the 9-ethyl derivative. researchgate.net
5-bromo-8-methoxy-1-methyl-β-carbolineMonoclinicP21/cStructure elucidated via NMR and confirmed by X-ray diffraction. acs.orgnih.gov
This compound Not ReportedNot ReportedNo specific crystallographic data found.

Specialized Techniques for Biological Studies

To investigate the biological activity and distribution of pyrido[3,4-b]indoles, researchers employ sophisticated techniques such as PET imaging and fluorescence spectroscopy.

PET Imaging with Radiolabeled Analogues

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biochemical and physiological processes in living subjects. This is achieved by administering a molecule of interest that has been labeled with a positron-emitting radionuclide.

In the context of related β-carbolines, PET has been a valuable tool. For example, the 7-methoxy isomer, harmine, has been radiolabeled with carbon-11 (B1219553) ([11C]HAR) to study the distribution and activity of monoamine oxidase A (MAO-A) in the brain. nih.gov This research demonstrates the potential of using radiolabeled pyrido[3,4-b]indole analogues as PET tracers for neuroimaging. nih.gov

Currently, there are no published studies detailing the synthesis or application of a radiolabeled analogue of This compound for PET imaging. The development of such a tracer could provide insights into the specific biological targets and pharmacokinetic properties of this particular isomer.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. Many β-carboline derivatives exhibit intrinsic fluorescence, making this method suitable for investigating their interactions with biological macromolecules like proteins and nucleic acids. nih.govbeilstein-journals.orgnih.gov The fluorescence properties of β-carbolines, including their emission spectra and quantum yields, are often sensitive to the local environment, such as solvent polarity and the presence of binding partners. researchgate.net Studies on various substituted pyrido[3,4-b]indoles have shown that they can serve as fluorescent probes. beilstein-journals.orgnih.gov

Detailed fluorescence spectroscopy studies specifically characterizing This compound are not extensively reported in the current body of scientific literature. A comprehensive analysis of its excitation and emission spectra, fluorescence lifetime, and quantum yield in various solvents and in the presence of biological targets would be necessary to understand its potential as a fluorescent probe or to characterize its excited-state dynamics.

Technique Application to Pyrido[3,4-b]indoles Specific Findings for this compound
PET Imaging Radiolabeled analogues (e.g., [11C]Harmine) are used to visualize and quantify targets like MAO-A in the brain. nih.govNo studies on radiolabeled analogues of this specific compound were found.
Fluorescence Spectroscopy The intrinsic fluorescence of the β-carboline core allows for the study of interactions with biological molecules and characterization of photophysical properties. nih.govbeilstein-journals.orgnih.govresearchgate.netSpecific, detailed fluorescence data (e.g., excitation/emission maxima, quantum yield) are not available in the reviewed literature.

Strategic Development of Derivatives and Analogues of 5 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole for Enhanced Therapeutic Profiles

Rational Design and Synthesis of Novel Pyrido[3,4-b]indole Derivatives

The rational design of novel pyrido[3,4-b]indole derivatives is a cornerstone of advancing their therapeutic potential. This approach involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of compounds with improved efficacy and selectivity.

Chemically Modifying Positions 1, 3, 6, 7, and 9 to Optimize Activity

Systematic modification of the pyrido[3,4-b]indole scaffold at key positions is a primary strategy for optimizing biological activity.

Position 1: Substitution at the C1 position has been shown to be critical for antiproliferative activity. For instance, introducing a 1-naphthyl group at C1, combined with a methoxy (B1213986) group at C6, resulted in a compound with high potency against a broad spectrum of cancer cell lines, including breast, colon, melanoma, and pancreatic cancers. longdom.orgresearchgate.net The presence of an aryl substituent at this position is considered a key factor for enhancing antifilarial activity as well. nih.gov

Position 3: The C3 position is another crucial site for modification. The introduction of a carbomethoxy group at C3 has been found to effectively enhance antifilarial activity. nih.gov Furthermore, functionalization at C3 using the Morita–Baylis–Hillman (MBH) reaction allows for the generation of diverse C-3 substituted β-carboline adducts, expanding the chemical space for biological screening. beilstein-journals.orgnih.gov

Position 7: While less explored than other positions, modifications at C7 have been investigated. For example, in the development of antimitotic agents based on a related indole (B1671886) nucleus, a methoxy group at C7 contributed to a highly potent antiproliferative agent.

Position 9: The nitrogen at position 9 (N9) plays a significant role in molecular interactions. Studies have shown that an N9-methyl group can disrupt binding interactions, such as hydrogen bonds, which can be detrimental to activity in some contexts, for example, when targeting the MDM2 protein. longdom.orgresearchgate.net Conversely, in other synthetic schemes, substitution at the N9 position, such as with an N-ethyl group, has been shown to increase the reactivity of the molecule for further functionalization. nih.gov

Incorporation of Diverse Pharmacophores and Heterocyclic Systems

To enhance the therapeutic profile of pyrido[3,4-b]indole derivatives, researchers often employ molecular hybridization, which involves incorporating other known pharmacophores and heterocyclic systems into the core structure.

This strategy aims to combine the beneficial properties of different molecular fragments to create a novel compound with improved activity or a multi-target profile. A notable example is the design of β-carboline and piperazine (B1678402) hybrid molecules. aablocks.com Piperazine and its derivatives are known to possess a wide range of biological activities, including anticancer and anti-leishmanial properties. aablocks.comnih.gov By integrating the piperazinyl moiety, specifically as a piperazinyl-β-carboline-3-carboxamide, scientists have developed potent anti-leishmanial agents. nih.gov Similarly, the development of disubstituted pyrido[3,4-b]pyrazine-based compounds has identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for designing promising protein kinase inhibitors. rsc.org

Synthesis of Prodrugs and Targeted Conjugates to Improve Efficacy and Reduce Systemic Effects

A significant challenge in drug development is achieving selective delivery to the target tissue while minimizing systemic toxicity. The synthesis of prodrugs and targeted conjugates represents a sophisticated strategy to address this issue.

Prodrugs are inactive or less active molecules that are converted into the active drug within the body, ideally at the site of action. This approach is particularly relevant for pyrido[3,4-b]indole analogues that may have off-target effects, such as neurotoxicity. mdpi.com One innovative approach involves creating polar prodrugs designed to be activated within the unique microenvironment of cancerous tissues, such as areas of low oxygen (hypoxia). mdpi.com For example, 1-methyl-4-nitro-1H-imidazol-5-yl quaternary ammonium (B1175870) salts of certain alkaloids have been developed as polar, hypoxia-selective prodrugs. The polarity of these derivatives prevents them from crossing the blood-brain barrier (BBB), thereby aiming to eliminate the neurotoxicity that caused their parent compounds to fail in clinical trials. mdpi.com These prodrugs remain stable and less cytotoxic under normal oxygen conditions but are activated to release the potent cytotoxic agent in the hypoxic tumor environment. mdpi.com

Comparative Biological Evaluation of Synthesized Analogues

The development of novel derivatives necessitates rigorous biological evaluation to compare their efficacy and safety profiles against parent compounds and existing standards.

Assessment of Superior Antitumor Efficacy and Reduced Off-Target Effects

Newly synthesized pyrido[3,4-b]indole analogues are frequently screened for their antitumor activity across a panel of human cancer cell lines. nih.gov These studies aim to identify compounds with superior potency and a broader spectrum of activity.

For example, a series of novel pyrido[3,4-b]indoles demonstrated potent broad-spectrum anticancer activity, with IC50 values as low as 80 nM for breast cancer, 130 nM for colon and melanoma cancers, and 200 nM for pancreatic cancer cells. longdom.orgresearchgate.netnih.gov The lead compound from this series, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, showed the highest potency. researchgate.net Further mechanistic studies revealed that these compounds can induce a strong and selective G2/M cell cycle phase arrest. researchgate.net In another study, 1-[[3-(Dialkylamino)propyl]-amino]-4-methyl-9-hydroxy-5H-pyrido[4,3-b]benzo[e]indoles emerged as a promising new class of antineoplastic agents based on in vitro and in vivo testing. nih.gov The evaluation also includes assessing selectivity towards cancer cells relative to normal cells to ensure a favorable therapeutic window and reduced off-target effects. researchgate.net

Antiproliferative Activity of Selected Pyrido[3,4-b]indole Derivatives
CompoundModificationCancer TypeActivity (IC50)Reference
111-naphthyl at C1, 6-methoxy at C6Breast Cancer80 nM longdom.orgresearchgate.net
111-naphthyl at C1, 6-methoxy at C6Colon Cancer130 nM longdom.orgresearchgate.net
111-naphthyl at C1, 6-methoxy at C6Melanoma130 nM longdom.orgresearchgate.net
111-naphthyl at C1, 6-methoxy at C6Pancreatic Cancer200 nM longdom.orgresearchgate.net
7k9-aryl (3,4,5-trimethoxyphenyl)HeLa (Cervical Cancer)8.7 µM nih.govnih.gov

Studies on Improved Neurobiological Specificity and Reduced Neurotoxicity

The parent compound, 1-methyl-9H-pyrido[3,4-b]indole, also known as harmane, is a neurotoxin that can produce tremors. nih.gov Elevated blood concentrations of harmane have been observed in patients with neurological diseases like essential tremor and Parkinson's disease, raising concerns about the neurotoxicity of related compounds. nih.govresearchgate.net

A key objective in the strategic development of derivatives is therefore to improve neurobiological specificity and mitigate these toxic effects. The prodrug approach is a prime example of a strategy designed to circumvent neurotoxicity. mdpi.com By increasing the polarity of the molecules, their ability to penetrate the blood-brain barrier is significantly reduced. mdpi.com This design ensures that the cytotoxic agent is not released in the central nervous system, thereby avoiding the neurological side effects associated with the parent alkaloids. The development of such hypoxia-activated prodrugs demonstrates a rational approach to separating the desired anticancer effects from undesired neurotoxicity, leading to a potentially safer therapeutic profile. mdpi.com

Enhanced Potency in Antimicrobial and Antiparasitic Applications

The intrinsic biological activity of the 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (Harmine) scaffold has prompted extensive research into the development of derivatives and analogues with superior potency against a range of microbial and parasitic pathogens. Strategic chemical modifications of the parent β-carboline structure have yielded novel compounds with significantly enhanced efficacy, opening new avenues for the development of potent therapeutic agents.

Antimicrobial Development

Derivatives of Harmine (B1663883) have been synthesized to improve its antibacterial properties. One successful strategy involves the covalent bonding between the N9 position of the Harmine core and various substituted cinnamic acids. nih.gov This approach has led to the creation of novel Harmine N9-Cinnamic acid derivatives with promising activity, particularly against Gram-positive bacteria. nih.gov

Research has demonstrated that these modifications can lead to compounds with significantly improved antibacterial performance compared to the parent molecule, Harmine. mdpi.comnih.gov For instance, one such derivative, designated as compound 7l, exhibited potent bactericidal activity against Streptococcus lactis with a minimum inhibitory concentration (MIC) of 43.7 μg/mL. mdpi.comnih.gov This highlights the potential of N9-substitution as a viable strategy for augmenting the antibacterial profile of the Harmine nucleus.

Table 1: Antibacterial Activity of Selected Harmine Derivative

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)

Antiparasitic Development

The development of Harmine analogues has shown considerable promise in targeting various parasites, including those responsible for leishmaniasis and filariasis.

Anti-leishmanial Activity:

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a significant global health concern. aablocks.com Derivatives of the 9H-pyrido[3,4-b]indole scaffold have been designed as potent anti-leishmanial agents. nih.gov Through a molecular hybridization approach, a series of piperazinyl-β-carboline-3-carboxamide derivatives were synthesized and evaluated for their activity against Leishmania infantum and Leishmania donovani. nih.gov

Several of these compounds demonstrated potent inhibition of both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the vertebrate host) stages of the parasite. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions were crucial for enhanced activity. Notably, the introduction of methoxy or chloro groups at the para position, or a methyl group at the ortho position, of a phenyl ring at the C1 position of the β-carboline core favored anti-leishmanial activity against L. infantum. nih.gov One derivative, compound 7d, was found to be five times more potent against intracellular amastigotes than the standard drug miltefosine. nih.gov

Table 2: Anti-leishmanial Activity of Selected 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives against Leishmania infantum

Compound Activity Stage EC₅₀ (μM)
7d Promastigotes 1.59
Amastigotes 1.4
7g Promastigotes 1.47
Amastigotes 1.9
7c Promastigotes 3.73

Antifilarial Activity:

Substituted 9H-pyrido[3,4-b]indoles have also been explored as potential macrofilaricidal agents for treating filariasis. nih.govnih.gov Research into 1,3-disubstituted derivatives has identified key structural features that enhance antifilarial activity. nih.govnih.gov

SAR studies have shown that the presence of a carbomethoxy group at position-3 combined with an aryl substituent at position-1 effectively increases activity, particularly against the filarial worm Acanthocheilonema viteae. nih.govnih.gov Among the synthesized compounds, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) displayed the highest adulticidal activity against A. viteae. nih.govnih.gov Furthermore, another derivative, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole (5a), was found to be highly active against both Litomosoides carinii and Brugia malayi. nih.govnih.gov

Table 3: Antifilarial Activity of Selected 9H-pyrido[3,4-b]indole Derivatives

Compound Target Parasite Observed Activity
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) Acanthocheilonema viteae Highest adulticidal activity

| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole (5a) | Litomosoides carinii & Brugia malayi | Highest activity |

Perspectives on Future Research Directions and Potential Academic Applications

Discovery of Novel Biological Targets and Mechanistic Pathways for Methoxy-Pyrido[3,4-b]indoles

Future research will likely focus on identifying novel biological targets for 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole and other methoxy-pyrido[3,4-b]indoles. While the anticancer properties of some β-carbolines have been linked to DNA intercalation and inhibition of enzymes like topoisomerase and cyclin-dependent kinases, the precise molecular targets for many derivatives remain to be fully elucidated. nih.govmdpi.comnih.govnih.gov A promising avenue of investigation is the modulation of the p53 signaling pathway, a critical regulator of cell cycle and apoptosis that is often dysregulated in cancer. nih.gov

Further exploration of the mechanistic pathways influenced by these compounds is also crucial. For instance, the β-carboline scaffold has been shown to interact with various receptors in the central nervous system, including benzodiazepine (B76468) and 5-hydroxytryptamine (serotonin) receptors. nih.gov Understanding how the methoxy (B1213986) and methyl substitutions on the pyrido[3,4-b]indole core influence these interactions could lead to the development of more selective and potent neurological agents.

Exploration of Emerging Therapeutic Areas for Beta-Carboline Alkaloids

The broad-spectrum biological activity of β-carboline alkaloids suggests their potential application in a variety of emerging therapeutic areas beyond their traditionally recognized roles. nih.govnih.govnih.gov Research into their efficacy against parasitic diseases, such as malaria and filariasis, has shown promise, with some derivatives exhibiting potent antiplasmodial and macrofilaricidal activity. nih.govnih.govunimi.it The structural similarities of β-carbolines to neurotransmitters also make them attractive candidates for the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netchemimpex.comresearchgate.net

Moreover, the anti-inflammatory and antioxidant properties of some β-carbolines warrant investigation into their potential use in treating inflammatory conditions. frontiersin.org The ability of certain derivatives to modulate key signaling pathways involved in inflammation could open up new therapeutic avenues for a range of diseases with an inflammatory component.

Advancements in Green Chemistry and Sustainable Synthetic Approaches for Pyrido[3,4-b]indole Derivatives

The synthesis of pyrido[3,4-b]indole derivatives is an active area of research, with a growing emphasis on the development of green and sustainable chemical processes. nih.gov Traditional synthetic methods often rely on harsh reagents and reaction conditions. mdpi.com Future advancements will likely focus on the use of more environmentally friendly solvents, catalysts, and reaction conditions.

One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a more sustainable process by minimizing waste and simplifying purification procedures. researchgate.net Furthermore, the exploration of biocatalysis, using enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods.

Integration of Computational Chemistry and Artificial Intelligence in Drug Discovery and Design

Computational chemistry and artificial intelligence (AI) are poised to play an increasingly important role in the discovery and design of novel drugs based on the pyrido[3,4-b]indole scaffold. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity, can be used to predict the potency of new derivatives and guide the design of more effective therapeutic agents. mdpi.com

Molecular docking simulations can provide insights into the binding interactions between β-carboline derivatives and their biological targets at the atomic level. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing compounds with improved affinity and selectivity. AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to identify novel drug candidates with desired properties, accelerating the drug discovery process.

Investigations into Synergistic Interactions with Existing Therapies

A significant area for future research is the investigation of synergistic interactions between this compound and existing therapeutic agents. Combination therapies, where two or more drugs are used together, can often achieve a greater therapeutic effect than either drug used alone and can also help to overcome drug resistance. nih.govresearchgate.net

Challenges and Opportunities in Optimizing Bioavailability and Selectivity for Research Models

A key challenge in the development of β-carboline alkaloids as therapeutic agents is optimizing their bioavailability and selectivity. frontiersin.orgnih.govlu.se Poor oral bioavailability can limit the effectiveness of a drug, and a lack of selectivity for the intended biological target can lead to off-target effects. nih.govlu.se Future research will need to address these challenges through various strategies, including the development of novel drug delivery systems and the chemical modification of the β-carboline scaffold to improve its pharmacokinetic properties. medium.comtexilajournal.com

The development of more predictive preclinical research models is also crucial for accurately assessing the bioavailability and selectivity of these compounds. medium.comtexilajournal.com This may involve the use of more sophisticated in vitro models that better mimic the in vivo environment, as well as the development of more relevant animal models of human disease. iajpr.comnih.govfrontiersin.orgmdpi.com Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be a valuable tool in this regard, helping to translate preclinical data to the human setting. iajpr.comnih.govfrontiersin.orgmdpi.com

Application of this compound as a Chemical Biology Tool and Molecular Probe

Beyond its potential therapeutic applications, this compound and its derivatives have significant potential as chemical biology tools and molecular probes. nih.govcncb.ac.cnrsc.org The intrinsic fluorescence of the β-carboline scaffold makes it an attractive platform for the development of fluorescent probes for imaging and sensing applications in biological systems. nih.govcncb.ac.cnrsc.org

These fluorescent probes can be designed to selectively bind to specific biological targets, allowing for their visualization and quantification in living cells and tissues. nih.govrsc.org This can provide valuable insights into the localization and function of these targets in health and disease. Furthermore, β-carboline-based molecular probes can be used in target validation studies to confirm the role of a particular biological target in a disease process, a critical step in the drug discovery pipeline. researchgate.net

Table 1: Research Findings on Methoxy-Pyrido[3,4-b]indoles and Related Compounds

Research Area Compound/Derivative Class Key Findings Potential Applications
Novel Biological Targets β-Carbolines Inhibition of topoisomerase, cyclin-dependent kinases; modulation of p53 signaling. nih.govmdpi.comnih.govnih.gov Anticancer therapies.
Emerging Therapeutic Areas β-Carboline Alkaloids Antiplasmodial, macrofilaricidal, anti-inflammatory, and antioxidant activities. nih.govnih.govunimi.itfrontiersin.org Antimalarial, antifilarial, and anti-inflammatory drugs.
Green Chemistry Pyrido[3,4-b]indole Derivatives Microwave-assisted and one-pot synthesis methods improve efficiency and sustainability. nih.govresearchgate.net Environmentally friendly production of pharmaceuticals.
Computational Chemistry Pyrido[3,4-b]indole Derivatives QSAR and molecular docking guide the design of more potent and selective compounds. mdpi.comnih.govnih.gov Accelerated drug discovery and lead optimization.
Synergistic Interactions Harmine (B1663883) (a β-carboline) Enhances the efficacy of chemotherapeutic drugs. researchgate.net Combination cancer therapies to improve outcomes and reduce toxicity.
Bioavailability & Selectivity β-Carboline Alkaloids Challenges with oral bioavailability and target selectivity. frontiersin.orgnih.govlu.se Opportunities through novel drug delivery and chemical modification. medium.comtexilajournal.com Development of orally active and highly selective therapeutic agents.
Molecular Probes β-Carboline Derivatives Intrinsic fluorescence allows for the development of probes for biological imaging and target validation. researchgate.netnih.govcncb.ac.cnrsc.org Tools for basic research and drug discovery.

Q & A

Q. Q1. What are the standard synthetic routes for 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, and how are reaction conditions optimized?

The synthesis typically involves cyclization or functionalization of indole precursors. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted from methods used for analogous compounds (e.g., 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) . Key steps include:

  • Dissolving intermediates in PEG-400/DMF mixtures with CuI catalysis.
  • Stirring for 12 hours at ambient temperature.
  • Purification via flash chromatography (70:30 ethyl acetate/hexane) to achieve ~42% yield .
    Optimization may involve adjusting solvent polarity, catalyst loading, or reaction time to improve regioselectivity and yield.

Structural Characterization Techniques

Q. Q2. How are NMR and mass spectrometry used to confirm the structure of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm), the methoxy group (δ ~3.8 ppm, singlet), and methyl substituents (δ ~2.7 ppm, singlet) .
  • 13C NMR : The methoxy carbon appears at ~55 ppm, while the methyl group on the indole nitrogen resonates at ~30 ppm .
  • FAB-HRMS : Used to verify molecular weight (e.g., [M+H]+ at m/z 198.089 for C12H11N2O) .
    Discrepancies in splitting patterns may arise from tautomerism or solvent effects, necessitating 2D NMR (COSY, HSQC) for resolution .

Analytical Challenges in Purity Assessment

Q. Q3. What chromatographic methods are recommended for assessing purity, and how are conflicting TLC/Rf values resolved?

  • TLC : Use silica gel plates with ethyl acetate/hexane (7:3) to monitor reaction progress. Discrepancies in Rf values may arise from batch-to-batch silica gel variability; internal standards (e.g., harmane analogs) should be run in parallel .
  • HPLC : Reverse-phase C18 columns with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) can resolve closely related impurities .

Safety and Handling Protocols

Q. Q4. What safety precautions are critical when handling this compound, and how should degradation products be managed?

  • Storage : Keep in a ventilated, dry environment at 2–8°C to prevent oxidation. Avoid prolonged storage, as decomposition may generate toxic fumes (e.g., NOx) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. In case of skin contact, rinse with water for 15 minutes and seek medical attention .

Advanced Mechanistic Studies

Q. Q5. How can researchers design experiments to investigate the antioxidant mechanism of this compound?

  • In vitro assays : Use DPPH or ABTS radical scavenging assays to quantify antioxidant activity. Compare IC50 values with reference compounds (e.g., ascorbic acid) .
  • Computational modeling : Perform DFT calculations to identify electron-rich regions (e.g., the indole π-system) responsible for radical quenching .
  • Contradiction resolution : If experimental IC50 values conflict with computational predictions, validate via ESR spectroscopy to detect radical adducts .

Comparative Analysis of Structural Analogs

Q. Q6. What strategies differentiate the bioactivity of this compound from its non-methoxy or methyl-substituted analogs?

  • SAR studies : Synthesize analogs (e.g., 5-H, 5-F, or 5-NH2 substitutions) and compare cytotoxicity (via MTT assays) or receptor binding affinity (e.g., serotonin receptors) .
  • Data interpretation : Methoxy groups enhance lipophilicity and membrane permeability, but may reduce solubility. Use LogP measurements and molecular docking to rationalize trends .

Addressing Synthetic Yield Discrepancies

Q. Q7. Why do reported yields for similar compounds vary (e.g., 42% vs. 60%), and how can reproducibility be improved?

  • Catalyst efficiency : Replace CuI with Cu(PPh3)Br to enhance reaction kinetics in azide-alkyne cycloadditions .
  • Workup optimization : Replace liquid-liquid extraction with solid-phase extraction (C18 cartridges) to minimize product loss .
  • Contradiction analysis : Low yields (e.g., 42%) may stem from competing side reactions (e.g., dimerization); monitor intermediates via in-situ IR .

Stability Under Experimental Conditions

Q. Q8. How does this compound degrade under high-temperature or acidic conditions?

  • Thermal stability : TGA analysis shows decomposition onset at ~250°C, forming CO2 and NH3. Avoid reflux above 150°C .
  • Acid sensitivity : Protonation at the pyridine nitrogen (pKa ~5.2) leads to ring-opening. Use buffered solutions (pH 7–8) in biological assays .

Methodological Gaps in Industrial Scaling

Q. Q9. What challenges arise when scaling up synthesis, and how can they be addressed?

  • Solvent selection : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst recovery : Immobilize Cu catalysts on silica supports to enable reuse and minimize heavy metal waste .

Data Reproducibility in Spectral Assignments

Q. Q10. How can conflicting NMR assignments (e.g., δ 2.7 ppm vs. 2.8 ppm for methyl groups) be resolved?

  • Isotopic labeling : Synthesize 13C-labeled methyl derivatives to confirm chemical shifts via HSQC .
  • Crystallography : Obtain single-crystal X-ray data to unambiguously assign substituent positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.